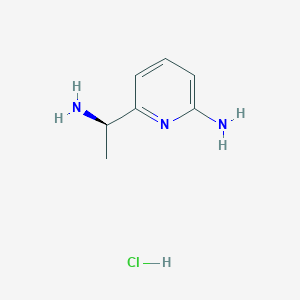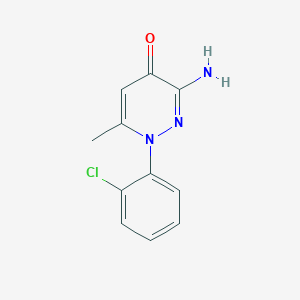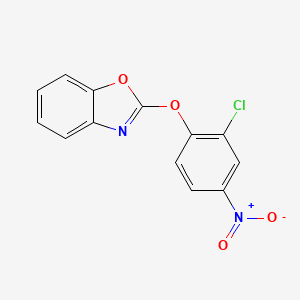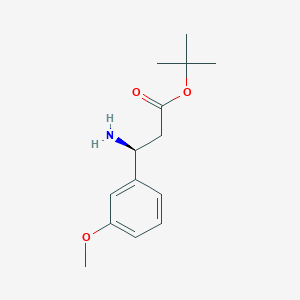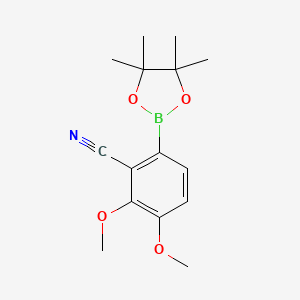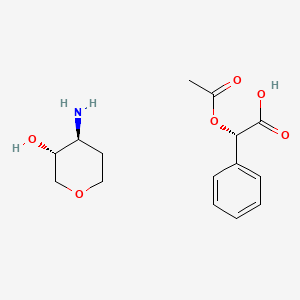![molecular formula C13H18BrFN2O B13900762 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine is a complex organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of bromine, fluorine, and a piperidine ring attached to the pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 3-bromo-2-fluoropyridine with 3-(piperidin-1-yl)propyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
化学反应分析
Types of Reactions
3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with different functional groups replacing the bromine atom.
Oxidation: Formation of N-oxide derivatives of the piperidine ring.
Reduction: Formation of dehalogenated products.
科学研究应用
3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine is largely dependent on its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the piperidine ring and the halogen atoms allows for specific interactions with biological macromolecules, influencing various signaling pathways and biochemical processes.
相似化合物的比较
Similar Compounds
2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-bromo-2-fluoro-4-(3-(piperidin-1-yl)propoxy)pyridine: Substitution pattern on the pyridine ring is different, leading to variations in chemical properties.
3-bromo-2-fluoro-6-(3-(morpholin-4-yl)propoxy)pyridine: Contains a morpholine ring instead of a piperidine ring, affecting its interaction with biological targets.
Uniqueness
3-bromo-2-fluoro-6-(3-(piperidin-1-yl)propoxy)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C13H18BrFN2O |
|---|---|
分子量 |
317.20 g/mol |
IUPAC 名称 |
3-bromo-2-fluoro-6-(3-piperidin-1-ylpropoxy)pyridine |
InChI |
InChI=1S/C13H18BrFN2O/c14-11-5-6-12(16-13(11)15)18-10-4-9-17-7-2-1-3-8-17/h5-6H,1-4,7-10H2 |
InChI 键 |
TUGBHIWLWHAZHV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCOC2=NC(=C(C=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


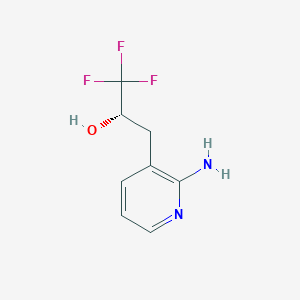
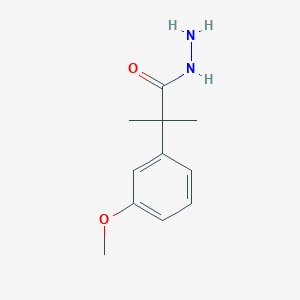
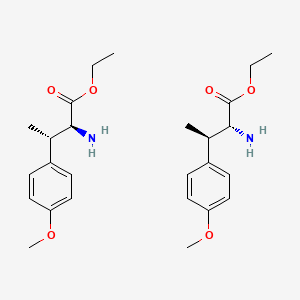
![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)
![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)
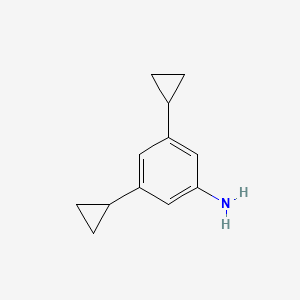
![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
